
Application Notes and Protocols for GR 64349 in
Gastrointestinal Motility Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GR 64349

Cat. No.: B549517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GR 64349 is a potent and highly selective tachykinin neurokinin 2 (NK2) receptor agonist. The

tachykinin family of peptides, which includes Substance P (SP), Neurokinin A (NKA), and

Neurokinin B (NKB), are involved in a variety of physiological processes, including the

regulation of gastrointestinal (GI) motility.[1] Tachykinins exert their effects by binding to three

distinct G-protein coupled receptors: NK1, NK2, and NK3.[1] The strategic distribution of these

receptors throughout the gut wall suggests their therapeutic potential for treating GI motility

disorders.[2]

Stimulation of NK2 receptors, primarily by NKA, generally leads to smooth muscle contraction

and can increase intestinal motility.[3][4] GR 64349, with its high selectivity for the NK2

receptor, serves as a valuable pharmacological tool to investigate the specific role of this

receptor in modulating GI function. These application notes provide an overview of the

pharmacology of GR 64349, detailed experimental protocols for its use in gastrointestinal

motility research, and a summary of its known signaling pathways.

Pharmacology of GR 64349
GR 64349 is a peptide analogue of Neurokinin A (NKA) with the sequence [Lys3,Gly8,R-γ-

lactam-Leu9]-NKA(3-10).[5] It demonstrates high affinity and selective agonism for the NK2

receptor, with significantly lower affinity for NK1 and NK3 receptors.[6] This selectivity makes it
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a superior tool for elucidating the physiological and pathophysiological roles of the NK2

receptor in the gastrointestinal tract, minimizing confounding effects from NK1 and NK3

receptor activation.

Quantitative Data
The following tables summarize the binding affinities and functional potencies of GR 64349 at

human recombinant NK1 and NK2 receptors.

Table 1: Radioligand Binding Affinity of GR 64349

Receptor Radioligand GR 64349 pKi Reference

Human NK2 [¹²⁵I]-NKA 7.77 ± 0.10 [5]

Human NK1 [³H]-septide < 5 [5]

Table 2: Functional Potency of GR 64349

Functional Assay Receptor GR 64349 pEC₅₀ Reference

IP-1 Accumulation Human NK2 9.10 ± 0.16 [5]

Human NK1 5.95 ± 0.80 [5]

Intracellular Calcium

Mobilization
Human NK2 9.27 ± 0.26 [5]

Human NK1 6.55 ± 0.16 [5]

Cyclic AMP Synthesis Human NK2 10.66 ± 0.27 [5]

Human NK1 7.71 ± 0.41 [5]

Table 3: In Vivo Effects of GR 64349 on Colorectal Pressure in Anesthetized Rats
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Administration
Route

Dose Range Effect Reference

Intravenous (IV) 0.1 - 30 µg/kg

Dose-dependent

increase in colorectal

pressure

Subcutaneous (SC) 1 - 300 µg/kg

Dose-dependent

increase in colorectal

pressure

Signaling Pathways
Activation of the NK2 receptor by GR 64349 initiates several intracellular signaling cascades.

The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of

phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into

inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C

(PKC). Additionally, NK2 receptor activation has been shown to stimulate cyclic AMP (cAMP)

synthesis.
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GR 64349 signaling cascade.

Experimental Protocols
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In Vitro Assays
The following protocols are adapted from studies characterizing the pharmacology of GR
64349 at recombinant human NK1 and NK2 receptors expressed in Chinese Hamster Ovary

(CHO) cells.

Objective: To determine the binding affinity (Ki) of GR 64349 for the NK2 receptor.

Materials:

CHO cell membranes expressing human NK2 receptors.

[¹²⁵I]-NKA (radioligand).

GR 64349.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

Non-specific binding control (e.g., 1 µM unlabeled NKA).

96-well plates.

Filter mats (e.g., GF/C).

Scintillation counter.

Procedure:

Prepare serial dilutions of GR 64349 in assay buffer.

In a 96-well plate, add cell membranes, [¹²⁵I]-NKA (at a concentration near its Kd), and either

GR 64349, assay buffer (for total binding), or non-specific binding control.

Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach

equilibrium.

Terminate the binding reaction by rapid filtration through filter mats using a cell harvester.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.
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Measure the radioactivity retained on the filters using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Analyze the data using non-linear regression to determine the IC₅₀ value, which can be

converted to a Ki value using the Cheng-Prusoff equation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay

Data Analysis

Prepare Reagents:
- Cell Membranes

- [¹²⁵I]-NKA
- GR 64349 dilutions

Incubate Reagents
in 96-well plate

Rapid Filtration

Wash Filters

Scintillation Counting

Calculate Specific Binding

Non-linear Regression (IC₅₀/Ki)

Click to download full resolution via product page

Radioligand binding assay workflow.
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Objective: To measure the potency (EC₅₀) of GR 64349 in stimulating calcium release.

Materials:

CHO cells expressing human NK2 receptors.

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

GR 64349.

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Fluorescence plate reader with automated injection.

Procedure:

Seed CHO-NK2 cells in a 96-well plate and allow them to attach overnight.

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's

instructions.

Wash the cells with assay buffer to remove excess dye.

Place the plate in the fluorescence plate reader and measure baseline fluorescence.

Inject serial dilutions of GR 64349 into the wells and immediately record the change in

fluorescence over time.

Determine the peak fluorescence response for each concentration of GR 64349.

Plot the concentration-response curve and determine the EC₅₀ value using non-linear

regression.

Objective: To quantify the potency (EC₅₀) of GR 64349 in stimulating the phospholipase C

pathway.

Materials:

CHO cells expressing human NK2 receptors.
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IP-1 accumulation assay kit (e.g., HTRF-based).

GR 64349.

Cell culture medium.

Procedure:

Seed CHO-NK2 cells in a 96-well plate.

Add serial dilutions of GR 64349 to the cells.

Incubate at 37°C for a specified time (e.g., 60 minutes).

Lyse the cells and perform the IP-1 detection assay according to the kit manufacturer's

instructions.

Measure the signal (e.g., time-resolved fluorescence) using a compatible plate reader.

Generate a concentration-response curve and calculate the EC₅₀ value.

Objective: To determine the potency (EC₅₀) of GR 64349 in stimulating cAMP production.

Materials:

CHO cells expressing human NK2 receptors.

cAMP assay kit (e.g., ELISA, HTRF, or reporter gene-based).

GR 64349.

Cell stimulation buffer.

Procedure:

Culture CHO-NK2 cells in appropriate plates.

Stimulate the cells with various concentrations of GR 64349 for a defined period.
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Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.

Construct a concentration-response curve and determine the EC₅₀ value.

In Vivo and Ex Vivo Gastrointestinal Motility Assays
The following protocols are generalized from studies investigating the effects of NK2 receptor

agonists on gastrointestinal motility.

Objective: To assess the effect of GR 64349 on colonic contractile activity in vivo.

Materials:

Male Wistar rats (250-300g).

Anesthetic (e.g., urethane).

Balloon-catheter device.

Pressure transducer and data acquisition system.

GR 64349 for intravenous administration.

Saline solution.

Procedure:

Anesthetize the rat and maintain a stable level of anesthesia.

Insert a balloon-catheter device into the distal colon (e.g., 7 cm from the anus) and fill it with

a small volume of water (e.g., 0.5 mL) to record intraluminal pressure changes.

Allow the animal to stabilize and record baseline colonic motility for at least 30 minutes.

Administer GR 64349 intravenously at increasing doses.

Record the changes in the frequency and amplitude of colonic contractions.
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Analyze the data to determine the dose-response relationship for GR 64349-induced colonic

motility.
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In vivo colonic motility workflow.

Objective: To evaluate the direct effect of GR 64349 on the contractility of isolated intestinal

segments.

Materials:

Rat or guinea pig ileum or colon segments.

Organ bath system with temperature control and aeration.

Krebs-Ringer bicarbonate solution.

Isotonic force transducer and data acquisition system.

GR 64349.

Procedure:

Euthanize the animal and dissect a segment of the desired intestinal region (e.g., ileum,

proximal colon).

Mount the tissue segment in an organ bath containing oxygenated Krebs-Ringer solution at

37°C.

Apply a resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes.

Record baseline spontaneous contractions.

Add cumulative concentrations of GR 64349 to the organ bath.

Record the contractile response at each concentration.

Analyze the data to generate a concentration-response curve and determine the EC₅₀ and

maximum response.

Conclusion

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b549517?utm_src=pdf-body
https://www.benchchem.com/product/b549517?utm_src=pdf-body
https://www.benchchem.com/product/b549517?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GR 64349 is a powerful research tool for investigating the role of the NK2 receptor in

gastrointestinal motility. Its high selectivity allows for the precise dissection of NK2 receptor-

mediated effects. The protocols provided herein offer a starting point for researchers to explore

the prokinetic potential of GR 64349 and to further understand the complex regulation of gut

function by the tachykinin system. While much of the in-depth research has focused on its

effects on the lower GI tract, these methodologies can be adapted to explore its impact on

gastric emptying and small intestinal transit, areas that warrant further investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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